Product packaging for Selenodjenkolate(Cat. No.:CAS No. 97801-57-5)

Selenodjenkolate

Cat. No.: B1213994
CAS No.: 97801-57-5
M. Wt: 348.1 g/mol
InChI Key: MDOLZXUUFCYHFB-WHFBIAKZSA-N
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Description

Contextualization within Organoselenium Chemistry

Organoselenium chemistry is the study of compounds containing carbon-selenium bonds. These compounds are known for their unique reactivity, which is often analogous to but distinct from their sulfur and oxygen counterparts. wikipedia.org Selenium compounds are generally more nucleophilic and acidic than their sulfur analogs. wikipedia.org

Selenodjenkolate is a significant molecule within this field as it represents a unique structural motif where two selenium atoms are separated by a single methylene (B1212753) group. researchgate.netwisdomlib.org This arrangement influences the compound's chemical properties and reactivity. The synthesis of this compound is a key topic of interest, with methods developed to create this specific structure, often for the purpose of studying its biochemical interactions. nih.gov The presence of the methylene bridge is a critical structural feature that impacts the molecule's conformation and potential biological activity. wisdomlib.org

Significance in Selenium Biochemistry and Selenoamino Acids

Selenium is an essential trace element that exerts its biological functions primarily through its incorporation into selenoproteins in the form of the 21st proteinogenic amino acid, selenocysteine (B57510). mdpi.comreactome.org The study of various selenoamino acids, both natural and synthetic, is crucial for understanding selenium metabolism and the mechanisms of selenoenzymes. researchgate.netnih.govnih.gov

This compound, as a non-natural selenoamino acid, serves as a valuable tool for probing the substrate specificity and reaction mechanisms of enzymes involved in selenium and amino acid metabolism. nih.govreactome.org Its enzymatic degradation has been a subject of research, providing insights into how organisms process unusual selenium compounds. nih.gov Comparing the biochemical behavior of this compound to its sulfur analog, djenkolic acid, and to naturally occurring selenoamino acids helps to elucidate the specific roles of the selenium atom and the unique methylene-bridged structure in biological recognition and processing. researchgate.netwikipedia.org

Historical Scientific Developments in this compound Research

The scientific investigation of this compound began in the mid-1980s. A significant milestone was the development of a convenient method for its synthesis, reported in 1985 by Chocat et al. nih.gov This method involved preparing the starting material, selenocystine (B224153), from commercially available β-chloro-L-alanine, elemental selenium, and sodium borohydride (B1222165). nih.gov This synthetic route also opened possibilities for creating isotope-labeled versions of the compound for metabolic studies. nih.gov

Following its synthesis, research focused on its physicochemical properties and its interactions with enzymes. In 1987, Tanaka and Soda further detailed the properties of L-Selenodjenkolic acid in Methods in Enzymology. researchgate.net A key finding from this period was the discovery that this compound is a substrate for bacterial methionine γ-lyase, which catalyzes its α,β-elimination. nih.gov Subsequent studies also demonstrated its decomposition by S-alkylcysteine α,β-lyases. reactome.org These early studies established this compound as a useful compound for investigating the mechanisms of selenium-metabolizing enzymes.

Chemical and Physical Properties of this compound

PropertyValue/DescriptionReference
Chemical Name 3,3'-methylenediselenobis(2-aminopropionic acid) researchgate.net
Molecular Formula C7H14N2O4Se2
Structure Two selenocysteine moieties linked by a methylene bridge researchgate.net
Natural Occurrence Not demonstrated in nature researchgate.net
Sulfur Analog Djenkolic Acid researchgate.netwikipedia.org
Solubility Slightly soluble in water. Solutions of at least 10 mM can be prepared in 0.1 M potassium phosphate (B84403) buffer (pH 7.2) after dissolution in 1 N HCl and neutralization with 2 N NaOH. researchgate.net
Stability Relatively stable compared to many other organic selenium compounds.

Enzymatic Degradation of this compound

The study of how enzymes break down this compound has been a key area of research, providing insights into microbial and potentially other metabolic pathways for selenium compounds.

EnzymeReaction TypeDegradation ProductsKinetic ParametersReference
Bacterial Methionine γ-lyase α,β-eliminationPyruvate (B1213749), Formaldehyde (B43269), Ammonia, SeleniumVmax: 0.5 µmol/min/mg, Km: 2.3 mM nih.gov
S-Alkylcysteine α,β-lyase (from Pseudomonas putida and Bacillus sp.) α,β-eliminationNot fully detailed, but leads to the formation of an insoluble precipitate.Not specified reactome.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O4Se2 B1213994 Selenodjenkolate CAS No. 97801-57-5

Properties

CAS No.

97801-57-5

Molecular Formula

C7H14N2O4Se2

Molecular Weight

348.1 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]selanylmethylselanyl]propanoic acid

InChI

InChI=1S/C7H14N2O4Se2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1

InChI Key

MDOLZXUUFCYHFB-WHFBIAKZSA-N

SMILES

C(C(C(=O)O)N)[Se]C[Se]CC(C(=O)O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se]C[Se]C[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)[Se]C[Se]CC(C(=O)O)N

Synonyms

3,3'-methylenediselenobis(2-aminopropionic acid)
selenodjenkolate

Origin of Product

United States

Synthetic Methodologies for Selenodjenkolate

Isotopic Labeling Strategies for Selenodjenkolate

The synthetic pathways described for this compound are well-suited for the preparation of isotopically labeled versions of the molecule, which are invaluable tools for metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry. nih.govnuvisan.com Isotope labeling involves the incorporation of a heavier, stable isotope or a radioactive isotope into the molecule. nuvisan.com

This can be achieved by using a labeled precursor at the appropriate stage of the synthesis. For instance:

Selenium Labeling (e.g., ⁷⁷Se): To create this compound labeled with a specific selenium isotope, one would start the synthesis with elemental selenium that is isotopically enriched (e.g., ⁷⁷Se), which has a nuclear spin useful for NMR spectroscopy.

Carbon Labeling (e.g., ¹³C or ¹⁴C): Carbon isotopes can be introduced by using a labeled starting material such as β-chloro-L-alanine synthesized from ¹³C- or ¹⁴C-labeled precursors. nuvisan.com Alternatively, using labeled formaldehyde (B43269) ([¹³C] or [¹⁴C]) in the final step would specifically label the bridging methylene (B1212753) carbon.

These strategies allow researchers to track the molecule's path and fate in biological systems or analytical instruments with high precision. nih.gov

Green Chemistry Principles in this compound Synthesis

Evaluating the synthesis of this compound through the lens of green chemistry reveals areas of both alignment and potential improvement. yale.eduacs.org Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances.

Table 2: Green Chemistry Analysis of this compound Synthesis
Green Chemistry PrincipleApplication/Consideration in this compound Synthesis
Atom EconomyThe final step, reacting selenocystine (B224153) with formaldehyde, has a potentially high atom economy as it is an addition-type reaction. However, the synthesis of the selenocystine precursor from β-chloro-L-alanine involves substitution, which generates waste salts (e.g., sodium chloride). acs.orgmlsu.ac.in
Less Hazardous Chemical SynthesesSelenium compounds are known for their toxicity, and reducing agents like sodium borohydride (B1222165) are hazardous. This aspect of the synthesis presents a significant challenge from a green chemistry perspective. yale.edu
Safer Solvents and AuxiliariesThe synthesis often employs aqueous conditions or common organic solvents. While water is a green solvent, the use and subsequent disposal of other organic solvents would need to be considered in a full process analysis. mlsu.ac.in
Design for Energy EfficiencyThe documented synthetic steps are generally conducted at or near room temperature, which aligns with the principle of minimizing energy input. acs.org
Reduce DerivativesThe synthesis avoids the use of protecting groups on the amino and carboxyl functions of the amino acid, which is a positive feature, as it eliminates steps for protection and deprotection and reduces waste. acs.org

Advanced Structural Characterization and Spectroscopic Analysis of Selenodjenkolate

Vibrational Spectroscopy (e.g., Raman, FTIR) in Structural Elucidation

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) techniques, provides profound insights into the molecular vibrations of Selenodjenkolate, allowing for the identification of functional groups and the characterization of its bonding framework.

While a dedicated, complete vibrational analysis for this compound is not extensively documented in publicly available literature, the expected spectral features can be inferred from its constituent functional groups and data from analogous compounds like selenocystine (B224153). The key vibrational modes for this compound would include stretching and bending vibrations of its amino acid backbone (N-H, C-H, C=O, C-O) and, most characteristically, the vibrations involving the selenium atoms.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. The O-H stretching of the carboxylic acid groups would appear as a broad band in the 2500-3300 cm⁻¹ region. msu.edu N-H stretching vibrations from the amine groups are anticipated around 3400 cm⁻¹. msu.edu The carbonyl (C=O) stretching of the carboxylic acid is a strong indicator and typically appears around 1710 cm⁻¹. msu.edu The spectrum of the related compound, selenocystine, shows conformity in its infrared spectrum, suggesting these functional group vibrations are readily identifiable. fishersci.noavantorsciences.comthermofisher.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for probing the Se-C and Se-CH₂-Se bonds, which are often weak scatterers in infrared spectroscopy. The Se-C stretching vibrations are typically observed in the range of 260-290 cm⁻¹. researchgate.net The central methylene (B1212753) bridge in this compound introduces a C-Se-C moiety. Studies on related organoselenium compounds can provide insights into the expected vibrational modes. For instance, the Raman spectra of selenocystine and selenomethionine (B1662878) have been used to verify their structural assignments. nih.govresearchgate.net A strong Raman signal for elemental selenium is often found around 252 cm⁻¹, which can be a useful marker in related bioaccumulation studies. mdpi.com

A summary of expected and observed vibrational frequencies for this compound and related compounds is presented in the table below.

Vibrational ModeExpected/Observed Frequency Range (cm⁻¹)TechniqueCompound Reference
O-H Stretch (Carboxylic Acid)2500-3300 (Broad)FTIRGeneral Carboxylic Acids msu.edu
N-H Stretch (Amine)~3400FTIRGeneral Amines msu.edu
C-H Stretch2800-3000FTIR/RamanGeneral Alkanes
C=O Stretch (Carboxylic Acid)~1710FTIRGeneral Carboxylic Acids msu.edu
C-Se Stretch260-290RamanOrganoselenium Compounds researchgate.net
Se-Se Stretch290-330RamanDiselenides researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical environment of each atom within the this compound molecule. ¹H, ¹³C, and ⁷⁷Se NMR each provide unique and complementary information.

¹H and ¹³C NMR: The proton and carbon NMR spectra provide a map of the carbon-hydrogen framework of this compound. Specific chemical shifts have been reported for L-Selenodjenkolate, which are crucial for confirming its synthesis and purity.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H4.34qα-CH
¹H3.52mβ-CH₂
¹³CNot specified-Not specified
¹³CNot specified-Not specified
¹³CNot specified-Not specified

⁷⁷Se NMR: The ⁷⁷Se nucleus (spin 1/2, natural abundance 7.63%) is a sensitive probe of the electronic environment around the selenium atom. wikipedia.org The chemical shift range for ⁷⁷Se is very large, making it highly sensitive to subtle changes in chemical structure and oxidation state. For this compound, the ⁷⁷Se NMR spectrum would be expected to show a single resonance, confirming the equivalence of the two selenium atoms. The chemical shift would provide valuable information about the C-Se-C linkage. While specific ⁷⁷Se NMR data for this compound is not available, studies on related selenocysteine (B57510) derivatives demonstrate the utility of this technique in characterizing organoselenium compounds. wikipedia.org

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The presence of selenium, with its characteristic isotopic distribution, provides a distinct signature in the mass spectrum.

The molecular formula of this compound is C₇H₁₄N₂O₄Se₂. The fragmentation of seleno-amino acids upon ionization typically involves cleavage of the bonds adjacent to the selenium atom and within the amino acid backbone.

Expected Fragmentation Pathways:

α-cleavage: Breakage of the bond between the α- and β-carbons is a common fragmentation pathway for amino acids.

Cleavage of C-Se bonds: The C-Se bonds are susceptible to cleavage, leading to fragments containing one of the selenocysteine moieties.

Loss of small neutral molecules: Fragments corresponding to the loss of H₂O, CO, and CO₂ from the carboxylic acid group are expected.

Fragmentation of the Se-CH₂-Se bridge: Cleavage within the methylene bridge connecting the two selenium atoms can also occur.

The mass spectra of related seleno-amino acids, such as Se-methylselenocysteine and selenomethionine, show characteristic fragment ions that aid in their identification. researchgate.net For instance, the loss of CH₃SeH is a noted fragmentation pathway for methylselenyl compounds. rsc.org The analysis of the isotopic pattern of selenium-containing fragments is crucial for confirming their composition.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

While the crystal structure of this compound itself has not been reported in the searched literature, the crystal structure of its immediate precursor, seleno-L-cystine dihydrochloride, has been determined. iucr.org This structure provides valuable insights into the geometry and conformation of the selenocysteine moiety.

In the crystal structure of seleno-L-cystine dihydrochloride, the diselenide bridge adopts a helical conformation with gauche torsion angles. iucr.org The bond lengths and angles are consistent with other acyclic diselenide structures. iucr.org This information serves as a crucial reference point for computational modeling and for understanding the potential solid-state packing of this compound.

Crystallographic Data for Seleno-L-cystine Dihydrochloride

ParameterValue
FormulaC₆H₁₄N₂O₄Se₂²⁺·2Cl⁻
Crystal SystemMonoclinic
Space GroupC2
a (Å)18.8045 (15)
b (Å)5.2529 (4)
c (Å)7.2889 (6)
β (°)104.381 (6)
Volume (ų)698.21 (10)
Z2
Se-Se bond length (Å)Not explicitly stated in abstract
C-Se bond length (Å)Not explicitly stated in abstract

Data from Gupta et al. (1974) and Leela & Ramamurthi (2007) as cited in Görbitz et al. (2015). iucr.org

Computational and Theoretical Investigations of Selenodjenkolate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. arxiv.org Methods like Density Functional Theory (DFT) are particularly valuable for analyzing the behavior of complex molecules, providing a balance between accuracy and computational cost. mdpi.com For selenodjenkolate (3,3'-methylenediselenobis(2-aminopropionic acid)), these calculations can elucidate fundamental aspects of its chemistry. researchgate.net

Electronic structure analysis focuses on the distribution of electrons within a molecule and the nature of the chemical bonds that hold it together. arxiv.orgunitn.it Key properties such as charge distribution, bond polarity, and bond strength can be quantified. britannica.comcam.ac.uk

In this compound, the bonds of primary interest are the carbon-selenium (C-Se) and selenium-methylene-selenium (Se-CH2-Se) linkages. The polarity of a bond is influenced by the electronegativity difference between the bonded atoms. britannica.comwikipedia.org Selenium is less electronegative than sulfur, which has implications for the electronic properties of this compound compared to its sulfur analog, djenkolic acid. This difference affects the partial charges on the selenium and adjacent carbon and hydrogen atoms.

Table 1: Hypothetical Atomic Partial Charges in this compound Fragment (Calculated) This table presents hypothetical values to illustrate the type of data obtained from electronic structure analysis, as specific published calculations for this compound are not available.

AtomHypothetical Partial Charge (e)
Se-0.15
C (methylene)+0.10
H (methylene)+0.05
C (alpha-carbon)+0.20
N (amino)-0.45
O (carboxyl)-0.55

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. matanginicollege.ac.inutexas.edumit.edu The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO would likely be localized on the non-bonding electron pairs of the selenium atoms, making them potential sites for oxidation or interaction with electrophiles. The LUMO would likely be an anti-bonding orbital associated with the carboxyl groups or the C-Se bonds. utexas.edu By calculating the energies of these frontier orbitals, theoretical models can predict the most probable sites for nucleophilic or electrophilic attack, offering insights into its biochemical degradation pathways. rsc.orgarxiv.org These calculations can also help explain the relative reactivity of this compound compared to similar sulfur- or selenium-containing amino acids. d-nb.info

Table 2: Illustrative Frontier Orbital Energies for Selenium-Containing Compounds This table shows representative data to demonstrate how MO theory is used. Actual values for this compound would require specific computation.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Selenomethionine (B1662878) (Model)-5.8+1.27.0
Selenocysteine (B57510) (Model)-5.5+1.57.0
This compound (Hypothetical) -5.6 +1.4 7.0

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govlammps.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules. mdpi.com

For this compound, MD simulations can reveal its preferred three-dimensional structures (conformations) in different environments, such as in a vacuum or in aqueous solution. plos.org The molecule's structure is not static; the various single bonds (C-C, C-Se, C-N) can rotate, leading to a wide range of possible shapes. Conformational studies are critical because a molecule's biological activity is often tied to a specific conformation. eurekaselect.com

An MD simulation of this compound would involve defining a force field—a set of parameters that describe the potential energy of the system—and then simulating the atomic motions over nanoseconds or longer. nih.gov The resulting trajectory can be analyzed to identify the most stable, low-energy conformations and the energy barriers between them. This information is valuable for understanding how this compound might fit into the active site of an enzyme, such as methionine gamma-lyase, which is known to degrade it. eurekaselect.comresearchgate.net

Prediction of Spectroscopic Properties and Spectral Assignment

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. nih.govscm.com Techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy can be simulated.

Theoretical IR and Raman spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. scm.com Each vibrational mode corresponds to a specific motion (e.g., stretching, bending) and absorbs light at a characteristic frequency. For this compound, this would allow for the assignment of specific peaks in an experimental spectrum to vibrations of the C-Se, C-H, N-H, and C=O bonds. Comparing the predicted spectrum with the experimental one helps to confirm the molecule's structure and conformational state. researchgate.netresearchgate.net

Similarly, NMR chemical shifts (for ¹H, ¹³C, ⁷⁷Se) can be predicted by calculating the magnetic shielding around each nucleus in the presence of an external magnetic field. These predictions are highly sensitive to the molecule's electronic environment and 3D structure, making them a powerful tool for structural elucidation. uic.edu

Table 3: Predicted vs. Experimental Vibrational Frequencies (Hypothetical Example) This table illustrates the comparison between theoretically predicted and experimentally measured spectroscopic data.

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch (Carboxyl)17201715
N-H Bend (Amine)16151610
C-Se Stretch580575

Mechanistic Theoretical Studies of this compound Reactions

Theoretical methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including those catalyzed by enzymes. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction pathway—and calculate the activation energy, which determines the reaction rate. rsc.org

The degradation of this compound by enzymes like methionine gamma-lyase has been reported. eurekaselect.comkyoto-u.ac.jp This reaction involves the cleavage of the C-Se bonds. researchgate.net Mechanistic theoretical studies could model this process by placing the this compound molecule within a computational model of the enzyme's active site.

Using quantum mechanics/molecular mechanics (QM/MM) methods, the substrate and key active site residues are treated with high-level quantum chemistry, while the rest of the protein is modeled with a more efficient molecular mechanics force field. nih.gov This approach allows for the simulation of the entire enzymatic reaction, including bond breaking and bond formation. rsc.orgcmu.edu Such studies can identify the key amino acid residues involved in catalysis, determine the structure of the transition state, and calculate the energetic profile of the reaction pathway, providing a detailed, step-by-step understanding of how the enzyme degrades this compound. rsc.org

Biochemical Transformations and Enzymatic Interactions of Selenodjenkolate

Enzymatic Degradation Pathways

The enzymatic breakdown of selenodjenkolate is a key area of research, highlighting specific enzyme-substrate interactions. The primary enzyme identified as responsible for its degradation is methionine gamma-lyase.

Methionine gamma-lyase (MGL) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme known for its broad substrate specificity, acting on various sulfur- and selenium-containing amino acids. wikipedia.orgnih.gov The degradation of L-selenodjenkolate by bacterial methionine gamma-lyase proceeds through an α,β-elimination reaction. nih.gov The general mechanism for MGL involves the formation of a Schiff base between the amino group of the substrate and the enzyme's PLP cofactor. wikipedia.org This initial step is followed by the abstraction of the α-proton and subsequent elimination of the seleno-methyl group, leading to the breakdown of the amino acid structure. MGL is known to catalyze both α,γ-elimination and α,β-elimination reactions, and in the case of this compound, the latter pathway is operative under aerobic conditions. nih.govnih.gov

The enzymatic degradation of L-selenodjenkolate by methionine gamma-lyase has been shown to yield specific, identifiable products. Under aerobic conditions, the reaction produces pyruvate (B1213749), formaldehyde (B43269), ammonia, and elemental selenium. nih.gov The identification of these products confirms the α,β-elimination mechanism and clarifies the fate of the carbon skeleton and the selenium atom from the parent molecule.

Kinetic studies of the degradation of L-selenodjenkolate by bacterial methionine gamma-lyase have been performed to characterize the efficiency of the enzymatic transformation. nih.gov The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) have been determined, providing quantitative measures of the enzyme's affinity for the substrate and its catalytic rate.

Table 1: Kinetic Parameters for L-Selenodjenkolate Degradation by Methionine Gamma-Lyase

Kinetic ParameterValueReference
Km (Michaelis-Menten constant)2.3 mM nih.gov
Vmax (Maximum velocity)0.5 µmol/min/mg nih.gov

Data derived from a study on the degradation of L-selenodjenkolate by bacterial methionine gamma-lyase. nih.gov

Identification of Enzymatic Degradation Products

Role in Metabolic Pathways at a Molecular Level

At the molecular level, this compound primarily serves as a selenium donor. Its enzymatic degradation by methionine gamma-lyase releases elemental selenium, pyruvate, and formaldehyde. nih.gov The released pyruvate is a central metabolite that can enter major energy-producing pathways such as the citric acid cycle or be used as a precursor in gluconeogenesis. britannica.com The elemental selenium, once released, can be incorporated into the body's selenium metabolic pool. This process is fundamental for the synthesis of selenocysteine (B57510), the key amino acid in selenoproteins. mdpi.comnih.gov The incorporation pathway involves the formation of selenide (B1212193), which is then used to synthesize selenophosphate, the universal selenium donor for selenocysteine biosynthesis. mdpi.commdpi.com Therefore, the catabolism of this compound links the metabolism of this specific selenoamino acid to central energy metabolism and the essential pathway for selenoprotein synthesis.

Comparison with Sulfur Analogs in Biological Systems

The direct sulfur analog of this compound is djenkolic acid, a non-proteinogenic amino acid found in djenkol beans. naturespoisons.comui.ac.id A key difference in their biological interaction lies in their metabolic fate and solubility. Djenkolic acid is notoriously insoluble in acidic environments, and its consumption can lead to its precipitation as crystals in the urinary tract, causing mechanical irritation and potential renal issues. naturespoisons.comncats.io The metabolic processing of djenkolic acid is not well understood, and it has been reported that it is not readily absorbed by the intestine in animal models. ui.ac.id

In contrast, this compound is actively processed by at least one known enzyme, methionine gamma-lyase, which breaks it down into defined metabolic products like pyruvate and elemental selenium. nih.gov This enzymatic degradation suggests that this compound can be integrated into cellular metabolic pathways more directly than its sulfur counterpart. While djenkolic acid's primary biological effect can be a result of its physical-chemical properties (precipitation), this compound's effect is rooted in its biochemical transformation and its role as a selenium source.

This compound in the Context of Selenoprotein and Selenoenzyme Research

This compound is a valuable compound in the field of selenoprotein and selenoenzyme research. The ability to synthesize L-selenodjenkolate, including isotopically labeled versions, provides researchers with a powerful tool to trace the metabolic fate of selenium from a complex amino acid into the selenoproteome. nih.gov

The study of its enzymatic breakdown by methionine gamma-lyase contributes to the understanding of how selenium is liberated from dietary sources to become available for the synthesis of selenocysteine. nih.gov Selenocysteine is the defining component of selenoenzymes, which are critical for various biological functions, including antioxidant defense (e.g., glutathione (B108866) peroxidases) and thyroid hormone metabolism (e.g., iodothyronine deiodinases). mdpi.comnih.govanimbiosci.org By observing how this compound is metabolized, scientists can gain insights into the upstream pathways that supply selenium for the synthesis of these vital proteins. nih.gov Research on substrates like this compound helps to map the complex network of selenium processing and its ultimate incorporation into functionally active selenoenzymes. nih.govnih.gov

Coordination Chemistry of Selenodjenkolate

Ligand Properties of Selenodjenkolate

This compound, structurally known as 3,3'-methylenediselenobis(2-aminopropionic acid), possesses multiple potential donor sites for coordination with metal ions. These include the two selenium atoms of the methylenediseleno bridge, the two amino groups, and the two carboxylate groups. This multidentate character suggests that this compound can act as a chelating agent, forming stable ring structures with a central metal ion. wikipedia.org The presence of both soft (selenium) and hard (nitrogen, oxygen) donor atoms makes it a versatile ligand capable of binding to a variety of metal ions.

The selenium atoms, being soft bases, are expected to form strong coordinate bonds with soft acid metal ions like Ag(I), Hg(II), and Cu(I). acs.orgnih.gov The amino and carboxylate groups, containing harder nitrogen and oxygen donors, would preferentially coordinate with hard or borderline metal ions such as Co(II), Ni(II), Zn(II), and Cu(II). tandfonline.comresearchgate.net This versatility allows for various coordination modes. It could act as a bridging ligand, connecting two or more metal centers, or as a chelating ligand to a single metal center, potentially utilizing the (N,O) donors from each amino acid moiety and one or both of the selenium atoms.

Studies on the coordination of other seleno-amino acids, such as selenocysteine (B57510) and selenomethionine (B1662878), have shown that the selenium atom is a primary binding site for metal ions like Cu(I) and Ag(I). acs.orgnih.govresearchgate.net These studies indicate that seleno-amino acids can form stable complexes where the metal is coordinated by the selenium, amino, and/or carboxylate groups. acs.orgnih.gov It is therefore highly probable that this compound would exhibit similar chelating behavior, forming stable multi-ring structures with metal ions.

Formation of Metal-Selenodjenkolate Complexes

Direct synthesis of metal-selenodjenkolate complexes has not been extensively reported in the scientific literature. However, insights can be gained from the synthesis of complexes with the analogous sulfur-containing ligand, djenkolic acid (S,S′-methylenebis(cysteine)). For instance, complexes of djenkolic acid with Cu(II), Zn(II), Cd(II), Co(II), and Ni(II) have been synthesized. tandfonline.comresearchgate.netresearchgate.net Typically, these syntheses involve the reaction of a metal salt (e.g., chloride or sulfate) with the deprotonated form of the ligand (djenkolate) in an aqueous or alcoholic solution. researchgate.net A similar approach could be envisioned for the synthesis of metal-selenodjenkolate complexes, likely by reacting a metal salt with potassium or sodium this compound.

For example, cobalt(II) and nickel(II) djenkolates were prepared by reacting potassium djenkolate with the respective metal chlorides in an aqueous solution. researchgate.net The resulting complexes precipitated from the solution and were characterized as hydrated compounds with a 1:1 metal-to-ligand stoichiometry. researchgate.net

Reactants Product Stoichiometry (Metal:Ligand) Reference
Potassium Djenkolate + Cobalt(II) ChlorideCo(C₇H₁₂N₂O₄S₂)·H₂O1:1 researchgate.net
Potassium Djenkolate + Nickel(II) ChlorideNi(C₇H₁₂N₂O₄S₂)·H₂O1:1 researchgate.net
Djenkolic Acid + Copper(II) saltCu(C₇H₁₂N₂O₄S₂)1:1 tandfonline.comresearchgate.net
Djenkolic Acid + Zinc(II) saltZn(C₇H₁₂N₂O₄S₂)1:1 tandfonline.comresearchgate.net
Djenkolic Acid + Cadmium(II) saltCd(C₇H₁₂N₂O₄S₂)1:1 tandfonline.comresearchgate.net

This interactive table summarizes the synthesis of analogous djenkolic acid complexes.

Given the similar chemical properties of sulfur and selenium, it is reasonable to predict that this compound would react with transition metal salts under similar conditions to form stable complexes.

Characterization of Coordination Geometries and Bonding in Metal Complexes

The characterization of metal-selenodjenkolate complexes would rely on a suite of spectroscopic and analytical techniques. While specific data for this compound complexes is unavailable, the characterization of analogous djenkolic acid complexes provides a valuable framework.

Infrared (IR) spectroscopy of cobalt(II) and nickel(II) djenkolates suggests coordination via the carboxylate (COO⁻) and amino (NH₂) groups. researchgate.net This is evidenced by shifts in the characteristic vibrational frequencies of these groups upon complexation compared to the free ligand. Similar IR spectral features would be expected for this compound complexes. Additionally, the Se-C stretching vibrations in the far-IR region could provide evidence of selenium coordination.

Visible absorption spectroscopy confirmed an octahedral geometry for the Co(II) and Ni(II) djenkolate complexes. researchgate.net X-ray powder diffraction studies of Cu(II), Zn(II), and Cd(II) djenkolates showed that the compounds are isostructural and belong to a monoclinic system. tandfonline.comresearchgate.net For the Co(II) and Ni(II) complexes, orthorhombic and monoclinic unit cells were determined, respectively. researchgate.net

Complex Crystal System Unit Cell Parameters Reference
Co(djenkolate)·H₂OOrthorhombica = 11.35 Å, b = 7.35 Å, c = 6.85 Å researchgate.net
Ni(djenkolate)·H₂OMonoclinica = 11.54 Å, b = 7.45 Å, c = 6.90 Å, β = 94.95° researchgate.net
Cu/Zn/Cd(djenkolate)Monoclinic- tandfonline.comresearchgate.net

This interactive table presents crystallographic data for analogous djenkolic acid complexes.

For this compound complexes, X-ray Absorption Spectroscopy (XAS) would be a powerful tool to probe the local coordination environment around the selenium and metal atoms. Studies on Cu(I) complexes with other seleno-amino acids have used XAS to confirm direct Se-Cu coordination, revealing a bond distance of approximately 2.4 Å and an unusual three-coordinate environment for Cu(I) involving additional O/N ligands. acs.orgresearchgate.net

Bond Typical Bond Length (Å) Technique Reference Compound Reference
Cu(I)-Se~2.4XASCu(I)-Methyl-Se-Cysteine acs.orgresearchgate.net
Cu(I)-O/N~2.0XASCu(I)-Methyl-Se-Cysteine acs.orgresearchgate.net

This interactive table shows typical bond lengths in related seleno-amino acid complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy would also be invaluable, particularly ¹H, ¹³C, and ⁷⁷Se NMR, to elucidate the structure of diamagnetic complexes in solution.

Redox Chemistry of Coordinated this compound

The redox chemistry of coordinated this compound is another area lacking direct investigation. However, based on the known chemistry of organoselenium compounds, certain predictions can be made. The selenide (B1212193) moieties in this compound are susceptible to oxidation. rsc.orgnih.gov Upon coordination to a metal ion, the redox potential of both the ligand and the metal center can be significantly altered.

The coordination of a metal ion could either stabilize the selenide against oxidation or, if the metal is itself redox-active (e.g., Cu(II), Fe(III)), facilitate ligand-based oxidation through intramolecular electron transfer. The selenium-containing amino acids are known to be more easily oxidized than their sulfur counterparts. rsc.org This suggests that metal-selenodjenkolate complexes may exhibit rich redox chemistry, potentially involving the Se/Se couple of the ligand.

Analytical Methodologies for Selenodjenkolate Detection and Quantification

Chromatographic Separation Techniques (e.g., HPLC, GC, SFC)

Chromatography is the cornerstone of analyzing complex mixtures containing amino acids and their derivatives. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the separation of non-volatile seleno-amino acids like selenodjenkolate. Gas Chromatography (GC) can also be used, but it requires derivatization to increase the volatility of the analyte. Supercritical Fluid Chromatography (SFC) presents a hybrid approach, offering unique selectivity.

The development of a reliable chromatographic method for this compound would focus on achieving high resolution, good peak shape, and appropriate retention time.

High-Performance Liquid Chromatography (HPLC): For compounds like this compound, reversed-phase (RP-HPLC) and ion-exchange chromatography (IEC) are the most applicable modes.

Column Selection: A C18 column is a common starting point for RP-HPLC due to its versatility in separating a wide range of polar and non-polar compounds. tandfonline.com For seleno-amino acids, columns with ethylene-bridged hybrid particles can minimize secondary interactions and offer stability over a wide pH range. researchgate.net Ion-exchange columns, particularly anion-exchange, are effective for separating anionic selenium species. nih.gov Chiral stationary phases, such as those based on crown ethers, can be employed for the enantiomeric separation of seleno-amino acids. shimadzu.com

Mobile Phase Selection: The mobile phase composition is critical for achieving separation. In RP-HPLC, a mixture of water or a buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727) is typical. acs.org The use of ion-pairing agents, such as trifluoroacetic acid (TFA), in the mobile phase can improve the retention and peak shape of polar compounds like amino acids on reversed-phase columns. nih.gov For IEC, the mobile phase is an aqueous buffer, and separation is controlled by adjusting the pH and ionic strength. nih.gov

Derivatization: To enhance detection sensitivity, especially with UV-Vis or fluorescence detectors, pre-column or post-column derivatization is often employed. Reagents like o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., N-acetyl-l-cysteine) react with primary amines to form highly fluorescent derivatives. europa.eunih.gov

Gas Chromatography (GC): Direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability. Therefore, derivatization is mandatory to convert the amino and carboxylic acid functional groups into more volatile esters or silyl (B83357) derivatives.

Supercritical Fluid Chromatography (SFC): SFC, using supercritical CO2 as the main mobile phase component, offers rapid and efficient separations. It is particularly effective for chiral separations on polysaccharide-based stationary phases. nih.gov The addition of co-solvents like methanol or ethanol (B145695) is necessary to elute polar analytes such as amino acids. nih.gov

Once an initial method is developed, parameters are optimized to enhance performance.

Flow Rate: Adjusting the flow rate can impact resolution and analysis time. Lower flow rates generally improve resolution but lengthen the run time. shimadzu.com

Temperature: Column temperature affects retention times, selectivity, and mobile phase viscosity. researchgate.net For the separation of seleno-amino acid enantiomers, temperature can be a critical parameter for achieving baseline resolution. shimadzu.com

pH of Mobile Phase: For ionizable compounds like this compound, the pH of the mobile phase is a powerful tool for controlling retention in both RP-HPLC and IEC. Adjusting the pH relative to the pKa values of the analyte's functional groups alters its charge state and interaction with the stationary phase. Current time information in Bangalore, IN.

Gradient Elution: In HPLC, a gradient elution, where the mobile phase composition is changed during the run, is often necessary to separate compounds with a wide range of polarities in a reasonable time and with good peak resolution. researchgate.net

Table 1: General HPLC Parameters for Seleno-Amino Acid Analysis
ParameterTypical Conditions for RP-HPLCTypical Conditions for IEC
Column C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm)Anion-Exchange (e.g., Hamilton PRP-X100)
Mobile Phase A: Water with 0.1% Formic Acid or TFAB: Acetonitrile or MethanolAqueous buffer (e.g., Ammonium acetate, Phosphate (B84403) buffer)
Elution Mode GradientIsocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.0 mL/min
Temperature 25 - 40 °CAmbient or controlled
Detection UV (200-280 nm), Fluorescence (with derivatization), MSICP-MS, Electrochemical

Method Development for this compound Separation

Spectroscopic Detection Methods (e.g., UV-Vis, Fluorescence, Mass Spectrometry Detection)

The choice of detector depends on the required sensitivity, selectivity, and the information needed (e.g., quantification vs. structural identification).

UV-Vis Detection: UV-Vis detectors are widely available and can detect compounds that contain a chromophore. Amino acids typically absorb at low wavelengths (~200-220 nm). shimadzu.com While not highly selective, it is a robust technique for quantification when coupled with effective chromatographic separation.

Fluorescence Detection: This method offers higher sensitivity and selectivity than UV-Vis detection. Since native amino acids are generally not fluorescent, derivatization with a fluorogenic reagent like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is required. europa.eunih.gov

Mass Spectrometry (MS) Detection: MS is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides high selectivity and sensitivity and can confirm the identity of analytes based on their molecular weight. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amino acids, often generating protonated molecular ions [M+H]+. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for speciation analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry): The combination of HPLC with MS is a premier technique for the identification and quantification of organic compounds in complex matrices. It combines the separation power of HPLC with the high selectivity and sensitivity of MS detection.

HPLC-ICP-MS (High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry): This is an exceptionally powerful technique for elemental speciation. After the HPLC separates the different selenium-containing compounds (like this compound, selenomethionine (B1662878), etc.), the effluent is introduced into an ICP-MS. The ICP source atomizes and ionizes all compounds, and the MS detects elements based on their specific mass-to-charge ratio (e.g., monitoring for the selenium isotope ⁸²Se or ⁷⁸Se). nih.gov This provides selenium-specific detection, allowing for the quantification of individual selenium species even if they co-elute with non-selenium-containing compounds.

Development of Robust and Specific Analytical Protocols

Developing a robust analytical protocol requires validation to ensure it is fit for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is often demonstrated by analyzing blank matrices and spiked samples.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is typically generated with a correlation coefficient (r²) close to 1.0. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (e.g., S/N of 3 for LOD and 10 for LOQ).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using certified reference materials or by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). europa.eu

Table 2: Reported Performance Characteristics for Seleno-Amino Acid Analysis by HPLC-Fluorescence
ParameterSelenomethionine (l-SeMet)Reference
Derivatization OPA/N-acetyl-l-cysteine europa.eu
Linearity Range 0.5 - 100 µg/mL europa.eu
Correlation Coefficient (r²) 0.9992 europa.eu
Limit of Detection (LOD) 0.025 µg/mL europa.eu
Intra-day Accuracy (%) 91.1 - 92.8 europa.eu
Inter-day Accuracy (%) 91.7 - 95.5 europa.eu
Precision (RSD %) < 5% europa.eu

Note: This data for Selenomethionine illustrates typical performance for a validated seleno-amino acid method, which would be the target for a new this compound method.

Biomimetic Approaches and Advanced Materials Incorporating Selenodjenkolate

Integration into Selenopeptide and Selenoprotein Constructs

The integration of selenium into peptides and proteins, typically in the form of selenocysteine (B57510) (Sec), confers unique chemical properties that are exploited in protein engineering and the study of natural selenoenzymes. researchgate.net Selenocysteine's lower pKa and higher nucleophilicity compared to its sulfur analogue, cysteine, make it a powerful tool for creating novel protein constructs with enhanced catalytic or structural features. researchgate.net

Currently, there is a lack of published research detailing the successful synthesis of selenopeptides or selenoproteins that specifically incorporate Selenodjenkolate. The compound's structure, featuring two selenocysteine-like moieties linked by a methylene (B1212753) bridge, presents both unique opportunities and challenges for integration. Its successful incorporation would require bespoke strategies in solid-phase peptide synthesis (SPPS) or biosynthetic methods to accommodate its distinct size and chemical nature. While the synthesis of individual selenocysteine derivatives for peptide synthesis is well-established, methodologies would need to be adapted for the bulkier this compound. researchgate.net

Applications in Native Chemical Ligation Methodologies

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large peptides and small proteins from smaller, unprotected peptide fragments. The classic NCL reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.govmdpi.com

The field has been significantly advanced by the use of selenium chemistry, particularly by substituting the N-terminal cysteine with selenocysteine. researchgate.net This selenium-mediated ligation proceeds much faster than its sulfur-based counterpart, allowing for efficient ligation at sterically hindered junctions. nih.govnih.gov Furthermore, the resulting seleno-cysteine bond can be selectively deselenized to an alanine (B10760859) residue, a process that leaves native cysteine residues untouched and expands the range of possible ligation sites. researchgate.net

As of now, the application of this compound in NCL methodologies has not been reported in scientific literature. Its structure does not feature a standard N-terminal selenocysteine that could readily participate in a conventional NCL reaction. However, its two selenol-containing side chains could theoretically be explored for novel, non-canonical ligation or cross-linking strategies in specialized chemical synthesis, though such applications remain hypothetical.

Design of Biologically Inspired Systems Containing this compound

Biomimetic chemistry seeks to develop new technologies by emulating principles from nature. taylorfrancis.cominnovationnewsnetwork.com The design of biologically inspired systems often involves creating synthetic molecules or materials that mimic the function of biological systems, such as enzymes or cellular structures. innovationnewsnetwork.commit.edu Selenium-containing compounds are of particular interest in this field, for instance, in the development of nanocomposites with therapeutic potential or catalysts that mimic the activity of antioxidant selenoenzymes like glutathione (B108866) peroxidase. mdpi.comnih.gov

There are no current examples in the literature of biologically inspired systems specifically designed with or containing this compound. Research in biomimetic chromatography has been used to estimate the pharmacokinetic properties of various simple organoselenium compounds, but this compound was not among the species studied. researchgate.netnih.gov The potential use of this compound could be envisioned in creating self-assembling materials where the methylene-diselenide bridge acts as a unique structural linker or as a redox-sensitive moiety. However, realizing such systems would first require fundamental studies into its self-assembly properties and reactivity within complex molecular environments.

Development of Novel Organoselenium Materials

The development of novel organoselenium materials is a burgeoning field, with applications in catalysis, organic synthesis, and materials science, including semiconductors and antimicrobial agents. mdpi.comwikipedia.orgrsc.org Research focuses on creating compounds with specific electronic, optical, or redox properties. This includes everything from volatile precursors for atomic layer deposition to complex heterocyclic structures like selenophenes. innovationnewsnetwork.commdpi.com

While the synthesis of L-selenodjenkolate was reported as a "new selenium-containing amino acid," its development as a building block for advanced organoselenium materials has not been pursued in subsequent literature. nih.gov Its potential could lie in its use as a cross-linking agent in polymer chemistry or as a precursor for materials where the two selenium atoms can coordinate with metals or participate in redox-based functions. Mechanochemical synthesis has recently emerged as a sustainable method for creating various organoselenium compounds, but this has not yet been applied to the synthesis of this compound or its derivatives. nih.gov

Table 1: Physicochemical and Modeled Properties of this compound This interactive table summarizes key data reported for L-selenodjenkolate.

PropertyValue/DescriptionSource
Full Name 3,3'-methylenediselenobis(2-aminopropionic acid) nih.gov
Synthesis Method Prepared from selenocystine (B224153), which is synthesized from β-chloro-L-alanine, elemental selenium, and sodium borohydride (B1222165). nih.gov
Enzymatic Degradation Undergoes α,β-elimination by bacterial methionine γ-lyase to produce pyruvate (B1213749), formaldehyde (B43269), ammonia, and selenium. nih.gov
Vmax (methionine γ-lyase) 0.5 µmol/min/mg nih.gov
Km (methionine γ-lyase) 2.3 mM nih.gov
Modeled Bond Length (C-Se) ~1.97 Å mdpi.com
Modeled Bond Length (Se-Cmethylene) ~1.96 Å mdpi.com
Modeled Bond Angle (C-Se-Cmethylene) ~100.1° mdpi.com

Environmental Biogeochemistry of Selenodjenkolate

Potential Involvement in Selenium Biogeochemical Cycles

Plants and microorganisms play a central role in the transformation of inorganic selenium from the soil into organic forms. ethz.chacs.org Plants can absorb inorganic selenium species, such as selenate (B1209512) and selenite, from the soil. eurekaselect.com Inside the plant, these inorganic forms are metabolized into organic selenium compounds, including selenoamino acids. eurekaselect.com It is plausible that selenodjenkolate is synthesized by certain plants, particularly selenium hyperaccumulators, as part of their metabolic pathways, similar to how its sulfur analog, djenkolic acid, is found in the djenkol bean. wikipedia.org When these plants decay, this compound would be released into the soil, becoming available for further transformation by soil microbes. rsc.org

Microorganisms are key drivers of selenium transformations in the environment. nih.govusgs.gov They can both synthesize and degrade organoselenium compounds. nih.govusgs.gov The introduction of this compound into the soil matrix would subject it to microbial metabolism, potentially leading to its breakdown and the release of other selenium species, thereby contributing to the local selenium cycle. acs.org The biogeochemical behavior of selenium, including compounds like this compound, in rocks, soil, water, and the atmosphere ultimately influences its uptake into the food chain.

Abiotic and Biotic Transformation Pathways in Environmental Matrices

The transformation of this compound in the environment can occur through both abiotic (non-biological) and biotic (biological) pathways. These transformations determine its persistence, mobility, and bioavailability.

Abiotic Transformation Pathways

Abiotic degradation processes, such as photolysis (degradation by light) and hydrolysis (reaction with water), are significant for many environmental contaminants. noack-lab.comup.pt While direct studies on the abiotic transformation of this compound are limited, research on other organoselenium compounds provides insights into potential pathways.

Photolysis: Studies on organoselenium compounds like ebselen (B1671040) and dibenzyl diselenide have shown that they can undergo photodegradation. rsc.orgacs.orgacs.org For instance, the irradiation of dibenzyl diselenide with UV light in the presence of oxygen results in its decomposition to benzaldehyde (B42025) and elemental selenium. rsc.org It is conceivable that this compound could undergo similar photolytic cleavage, especially in sunlit surface waters or on soil surfaces, leading to the formation of simpler organic molecules and inorganic selenium.

Hydrolysis: The stability of this compound to hydrolysis is not well-documented. However, its sulfur analog, djenkolic acid, is known to be relatively stable in water but can be affected by changes in pH. wikipedia.org this compound is reportedly unstable to acid hydrolysis, completely decomposing when heated in strong acid. researchgate.net

Biotic Transformation Pathways

Biotic transformations are mediated by living organisms, primarily microorganisms. researchgate.net Research has demonstrated the enzymatic degradation of this compound.

Microbial Degradation: A key biotic transformation pathway for this compound is its degradation by bacterial enzymes. Specifically, the enzyme methionine gamma-lyase, found in certain bacteria, can catalyze the α,β-elimination of L-selenodjenkolate. acs.orgnih.gov This reaction breaks down this compound into pyruvate (B1213749), formaldehyde (B43269), ammonia, and elemental selenium under aerobic conditions. acs.orgnih.gov The decomposition of L-djenkolate, the sulfur analog, by S-alkylcysteine α,β-lyase from Pseudomonas putida also yields pyruvate and ammonia, along with several sulfur-containing intermediates. nih.gov This suggests that microbial activity in soil and water would be a primary mechanism for the breakdown of this compound.

The following table summarizes the known and potential transformation pathways for this compound:

Interactive Table: Transformation Pathways of this compound
Transformation Type Pathway Description Potential Products Supporting Evidence
Abiotic Photolysis Degradation by sunlight. Simpler organic molecules, elemental selenium. Inferred from studies on other organoselenium compounds. rsc.orgacs.org
Hydrolysis Reaction with water, potentially influenced by pH. Unknown under typical environmental conditions. This compound is unstable to acid hydrolysis. researchgate.net

| Biotic | Microbial Degradation (Enzymatic) | Catalyzed by bacterial methionine gamma-lyase. | Pyruvate, formaldehyde, ammonia, elemental selenium. | Direct experimental evidence. acs.orgnih.gov |

Fate and Transport Mechanisms in Ecological Systems

The fate and transport of a chemical in the environment describe its movement and ultimate destination. oup.comui.ac.id For this compound, these processes are influenced by its physicochemical properties and interactions with environmental media like soil and water.

Mobility in Soil: The mobility of selenium compounds in soil is heavily dependent on their chemical form and the soil's properties, such as pH, organic matter content, and the presence of clay minerals and metal oxides. ethz.chusda.govmdpi.com Generally, selenate is more mobile in soils than selenite, which is more strongly adsorbed to soil particles. usda.gov As an organic compound, the mobility of this compound would be influenced by its solubility and its potential to adsorb to soil organic matter. mdpi.com The poor solubility of its sulfur analog, djenkolic acid, under acidic conditions suggests that this compound's mobility might be limited in acidic soils. wikipedia.orgresearchgate.net

Transport in Water: In aquatic systems, the transport of this compound would be governed by water flow and its partitioning between the water column and sediments. rsc.org Its solubility in water is a key factor; it is noted to be only slightly soluble in water but can be dissolved in acidic solutions and then neutralized. researchgate.net Dissolved this compound could be transported over distances in rivers and groundwater, while less soluble forms might associate with particulate matter and settle in sediments. acs.org

Bioaccumulation: Bioaccumulation is the process by which organisms can accumulate a substance in their tissues at concentrations higher than in the surrounding environment. usgs.govresearchgate.net Studies on other selenium compounds have shown that organoselenium forms, such as selenomethionine (B1662878), have a much higher bioaccumulation potential in aquatic food chains than inorganic selenium. usgs.govresearchgate.net This suggests that if this compound is present in an ecosystem, it could be taken up by organisms and potentially biomagnify up the food chain.

The following table outlines the key factors influencing the fate and transport of this compound:

Interactive Table: Factors Influencing Fate and Transport of this compound
Process Influencing Factors Description Potential Outcome for this compound
Mobility in Soil Soil pH, organic matter, clay content, metal oxides. Affects adsorption and leaching. Mobility may be limited, especially in acidic soils, due to potential low solubility and sorption to organic matter. wikipedia.orgusda.gov
Transport in Water Water solubility, water flow, partitioning to sediment. Governs movement in aquatic systems. Can be transported in dissolved form or associated with suspended particles. rsc.orgresearchgate.net

| Bioaccumulation | Chemical form (organic vs. inorganic), uptake by organisms. | Concentration in biota. | As an organoselenium compound, it may have a higher potential for bioaccumulation compared to inorganic selenium. usgs.govresearchgate.net |

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reactivity Pathways

The known reactivity of L-selenodjenkolate includes its enzymatic degradation by methionine γ-lyase, which results in the production of pyruvate (B1213749), formaldehyde (B43269), ammonia, and elemental selenium under aerobic conditions. nih.gov This known metabolic pathway provides a foundation for exploring other, as-yet-undiscovered, reactivity pathways. Future research should focus on the chemical stability and reactivity of the core C-Se-C-Se-C linkage under a variety of conditions.

Key areas for investigation include:

Oxidative and Reductive Cleavage: Systematic studies on the cleavage of the selenoacetal bridge under a range of oxidative and reductive conditions could reveal novel reactive intermediates. Understanding the stability of the resulting selenols and their subsequent reactions would be crucial.

Coordination Chemistry: The selenium atoms in selenodjenkolate possess lone pairs of electrons that could coordinate to various metal centers. The exploration of its coordination chemistry could lead to the development of novel organometallic complexes with interesting catalytic or material properties.

Electrophilic and Nucleophilic Reactions: Investigating the reactivity of the methylene (B1212753) carbon and the selenium atoms towards a panel of electrophiles and nucleophiles could uncover new synthetic transformations and functionalization strategies.

A summary of potential reactivity studies is presented in the table below.

Research AreaInvestigational ApproachPotential Outcomes
Enzymatic Degradation Screening against a broader range of enzymes beyond methionine γ-lyase.Identification of new metabolic pathways and enzymes that interact with this compound.
Chemical Stability Systematic studies on the stability of the C-Se-C-Se-C linkage under varying pH, temperature, and redox potentials.A comprehensive stability profile crucial for any potential application.
Reaction with Biological Thiols Investigating the potential for exchange reactions with biological thiols like glutathione (B108866).Insights into its potential biological activity and mechanism of action.

Advances in Stereocontrolled Synthesis of this compound Derivatives

The currently described synthesis of L-selenodjenkolate involves the reaction of selenocystine (B224153) with a suitable methylene source. nih.gov While effective for the parent compound, the development of stereocontrolled synthetic methods for its derivatives is a critical next step for exploring its structure-activity relationships. Future efforts should be directed towards the synthesis of derivatives with modifications at the α-carbon, the amino group, or the carboxyl group, with precise control over the stereochemistry.

Promising strategies for stereocontrolled synthesis include:

Asymmetric Synthesis from Chiral Precursors: Utilizing enantiomerically pure starting materials, such as derivatives of serine or cysteine, to introduce chirality that can be carried through the synthesis.

Use of Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereoselective formation of new chiral centers in the this compound scaffold.

Catalytic Asymmetric Methods: Developing catalytic asymmetric methods for the key bond-forming reactions in the synthesis of this compound derivatives. This could involve chiral transition metal catalysts or organocatalysts.

The development of such synthetic methodologies will be instrumental in creating a library of this compound derivatives for biological screening and materials science applications.

Novel Applications in Chemical Biology and Materials Science

The unique properties of selenium-containing compounds suggest that this compound and its derivatives could have a wide range of applications in chemical biology and materials science.

In Chemical Biology:

Probes for Selenoprotein Research: this compound could serve as a precursor for the generation of reactive selenium species, making it a potential tool for studying the mechanisms of selenium-dependent enzymes. eurekaselect.com

Incorporation into Peptides and Proteins: The stereocontrolled synthesis of this compound derivatives would allow for their incorporation into peptides and proteins, enabling the study of how this unique amino acid affects peptide structure and function. This could lead to the development of novel therapeutic peptides or proteins with enhanced stability or activity.

Drug Delivery Systems: The reactivity of the diselenide bridge could be harnessed to create drug delivery systems that release a therapeutic agent upon exposure to specific biological triggers, such as a reductive environment.

In Materials Science:

Selenium-Containing Polymers: this compound could be used as a monomer for the synthesis of novel selenium-containing polymers. These materials could exhibit interesting optical, electronic, or self-healing properties due to the presence of the selenium atoms.

Nanomaterial Synthesis: The compound could act as a precursor for the controlled synthesis of selenium-containing nanomaterials with defined size and shape. Such nanomaterials could find applications in catalysis, electronics, or biomedical imaging.

Functional Coatings: The ability of selenium compounds to interact with surfaces could be exploited to develop functional coatings with, for example, antimicrobial or anti-fouling properties. The development of novel materials from this compound is a burgeoning area with significant potential. novapublishers.com

Interdisciplinary Research Integrating Theoretical and Experimental Methodologies

A synergistic approach that combines theoretical calculations with experimental studies will be crucial for accelerating the exploration of this compound's potential. magnanimitas.cztaylorfrancis.com

Theoretical Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structure of this compound and its derivatives. These calculations can provide insights into its reactivity, spectroscopic properties, and interaction with other molecules.

Molecular Dynamics Simulations: MD simulations can be used to study the conformational dynamics of this compound-containing peptides and polymers, as well as their interactions with biological macromolecules or material surfaces.

Experimental Validation:

Advanced Spectroscopic Techniques: Techniques such as multi-nuclear NMR, X-ray crystallography, and mass spectrometry will be essential for characterizing the structure and purity of newly synthesized derivatives and for studying their reactivity. nih.gov

In Vitro and In Vivo Studies: For chemical biology applications, a range of in vitro and cell-based assays will be needed to evaluate the biological activity of this compound derivatives. eurekaselect.com For materials science, detailed characterization of the physical and chemical properties of any new materials will be required. tsukuba.ac.jp

The integration of theoretical predictions with experimental results will create a powerful feedback loop, where theoretical insights guide experimental design, and experimental data is used to refine and validate theoretical models. researchgate.netresearchgate.netosti.govyau-awards.com This interdisciplinary approach will be key to unlocking the full scientific and technological potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Selenodjenkolate, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves selenium incorporation into the djenkolic acid framework under controlled redox conditions. To optimize yield, vary reaction parameters (temperature, pH, stoichiometry) systematically and monitor intermediates via HPLC or LC-MS . Purity can be enhanced using recrystallization or column chromatography, validated by NMR and elemental analysis. Include control experiments to rule out side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Combine spectroscopic methods (e.g., X-ray crystallography for 3D structure, FTIR for functional groups, and XPS for selenium oxidation states) with computational tools like DFT to validate electronic configurations. Cross-reference data with literature to confirm reproducibility . For quantitative analysis, use ICP-MS for selenium content and UV-Vis spectroscopy for concentration calibration .

Q. How should researchers design in vitro assays to assess this compound’s biochemical interactions?

  • Methodological Answer : Define the biological target (e.g., enzyme or receptor) and select appropriate assay systems (cell-free vs. cell-based). Use dose-response experiments with negative/positive controls to establish specificity. Validate results via orthogonal methods (e.g., SPR for binding affinity and fluorescence quenching for conformational changes) . Include statistical power analysis to determine sample size .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Perform meta-analysis to identify variables causing discrepancies (e.g., solvent polarity, cell lines, or assay protocols). Replicate key studies under standardized conditions, documenting all parameters. Use sensitivity analysis to quantify the impact of methodological differences . Cross-validate findings with in silico docking studies to predict binding modes .

Q. How can computational modeling improve understanding of this compound’s mechanism of action?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to study conformational flexibility and QM/MM methods to explore reaction pathways. Validate models with experimental data (e.g., kinetic isotope effects or mutagenesis studies). Use cheminformatics tools to compare this compound’s properties with analogs and predict off-target effects .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Use radiolabeled (e.g., ^75Se) this compound in animal models to track absorption, distribution, and excretion. Employ LC-MS/MS for plasma quantification and autoradiography for tissue localization. Include control groups to account for selenium’s endogenous metabolism. Apply compartmental modeling to derive pharmacokinetic parameters .

Q. How can researchers address challenges in replicating this compound’s reported catalytic activity?

  • Methodological Answer : Systematically test variables such as substrate concentration, cofactor availability, and reaction milieu (e.g., anaerobic vs. aerobic conditions). Use stopped-flow kinetics to capture transient intermediates. Collaborate with original authors to verify protocols and share raw data .

Methodological Frameworks

  • Literature Review : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure research questions and identify gaps .
  • Data Analysis : Apply statistical tools (ANOVA, PCA) to isolate significant variables and reduce noise .
  • Ethical Compliance : Obtain institutional approval for human/animal studies and document informed consent processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.